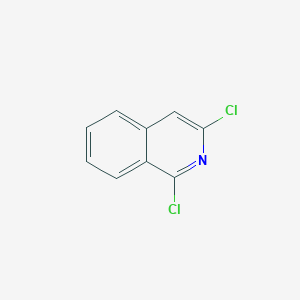

1,3-Dichloroisoquinoline

描述

Overview of Isoquinoline (B145761) Heterocycles in Organic Synthesis

Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds, structurally characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.netgcwgandhinagar.com This structural motif is prevalent in a wide array of natural products, particularly alkaloids, and forms the core of many synthetic compounds with significant biological activity. numberanalytics.com Consequently, the isoquinoline scaffold is of great interest in medicinal chemistry and organic synthesis. slideshare.netnumberanalytics.com

The reactivity of the isoquinoline ring system is distinct. It is susceptible to electrophilic aromatic substitution, which typically occurs on the benzene ring at positions 5 and 8. slideshare.netgcwgandhinagar.com Conversely, nucleophilic substitution reactions preferentially occur at the 1-position of the electron-deficient pyridine ring. gcwgandhinagar.comshahucollegelatur.org.in This differential reactivity allows for the regioselective functionalization of the isoquinoline core, a crucial aspect in the construction of complex molecular architectures. Classic synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions have long been employed for their synthesis, and modern techniques continue to expand the toolkit for creating substituted isoquinoline derivatives. numberanalytics.comslideshare.net

Significance of Halogenation in Isoquinoline Chemistry

The introduction of halogen atoms onto the isoquinoline scaffold dramatically influences its chemical reactivity and provides handles for further molecular elaboration. Halogenated isoquinolines, particularly those with chlorine or bromine atoms on the pyridine ring, are highly activated towards nucleophilic aromatic substitution (SNAr) reactions. shahucollegelatur.org.in The strong electron-withdrawing nature of halogens renders the carbon atoms to which they are attached highly electrophilic and susceptible to attack by nucleophiles.

This enhanced reactivity is a cornerstone of their utility. Halogen atoms serve as excellent leaving groups in cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The specific position of the halogen atom can direct the regiochemical outcome of these reactions, providing chemists with precise control over the final product structure. acs.orgnih.gov For instance, the presence of halogens can switch the selectivity of enzyme inhibitors, highlighting their crucial role in fine-tuning the biological activity of isoquinoline-based molecules. nih.gov

Research Trajectory and Future Perspectives of 1,3-Dichloroisoquinoline

This compound has established itself as a pivotal intermediate in organic synthesis due to the differential reactivity of its two chlorine atoms. The chlorine at the C-1 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C-3 position. shahucollegelatur.org.inrsc.orgchalmers.se This reactivity difference is routinely exploited to achieve selective, stepwise functionalization of the molecule.

Current research extensively utilizes this compound as a precursor for a variety of complex molecules. It is a key starting material for synthesizing 1,3-disubstituted isoquinolines, which are scaffolds for new N,N-chelate ligands and compounds with potential applications in materials science. researchgate.net Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents, such as those targeting HIV. vulcanchem.com

The future of this compound research appears robust. Its role as a versatile building block will continue to be explored for the creation of novel enzyme inhibitors and biologically active compounds. nih.govrsc.org The development of new catalytic systems will likely enable even more sophisticated and selective transformations of this compound, further expanding its application in the synthesis of next-generation pharmaceuticals and functional organic materials.

Detailed Research Findings

The utility of this compound is best illustrated by its chemical behavior and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7742-73-6 | scbt.com |

| Molecular Formula | C₉H₅Cl₂N | scbt.com |

| Molecular Weight | 198.05 g/mol | scbt.com |

| Melting Point | 121-122 °C | |

The true synthetic power of this compound lies in its predictable and selective reactivity, which has been documented in numerous studies.

Table 2: Selected Chemical Reactions of this compound

| Reaction Type | Reagents and Conditions | Product(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Selective Monosubstitution | Sodium methoxide (B1231860) (CH₃ONa), Methanol (CH₃OH), 60°C | 3-Chloro-1-methoxyisoquinoline | Demonstrates the higher reactivity of the C-1 chlorine towards nucleophiles. | shahucollegelatur.org.in |

| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄ catalyst | 1-Aryl-3-chloroisoquinolines | Regioselective coupling occurs exclusively at the C-1 position. | researchgate.net |

| Amination | Amines (e.g., 2-aminophenol) | 1-Amino-3-chloroisoquinolines | The C-1 position reacts much faster than the C-3 position in SNAr reactions. | chalmers.se |

| Sequential Amination | 1. NH₄OH or CH₃NH₂ 2. N-methylpiperazine | 1-Amino-3-(4-methylpiperazin-1-yl)isoquinolines | Stepwise synthesis allows for the creation of unsymmetrically disubstituted isoquinolines. | acs.org |

| Further Derivatization | 1. Suzuki Coupling 2. Ni-catalyzed Grignard or Nucleophilic displacement | 1,3-Disubstituted isoquinolines | The remaining C-3 chlorine can be modified after initial C-1 functionalization. | researchgate.net |

| Halogenation | Brominating agent | 6-Bromo-1,3-dichloroisoquinoline | The core can be further functionalized on the benzene ring. | lookchem.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Aryl-3-chloroisoquinolines |

| 1-Amino-3-chloroisoquinolines |

| 1-Amino-3-(4-methylpiperazin-1-yl)isoquinolines |

| 2-aminophenol |

| 3-Chloro-1-methoxyisoquinoline |

| 6-Bromo-1,3-dichloroisoquinoline |

| Aniline |

| Arylboronic acids |

| Bischler-Napieralski |

| N-methylpiperazine |

| Pictet-Spengler |

| Pyridine |

| Quinoline |

| Sodium methoxide |

| Sonogashira |

| Stille |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGZEQXWZWBPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305468 | |

| Record name | 1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7742-73-6 | |

| Record name | 1,3-Dichloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7742-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007742736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7742-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dichloroisoquinoline and Its Derivatives

Classical Halogenation Approaches to the Isoquinoline (B145761) Core

Traditional methods for the synthesis of halogenated isoquinolines often rely on direct halogenation or electrophilic substitution reactions on the parent heterocycle or its precursors.

A primary classical method for producing 1,3-dichloroisoquinoline involves the direct chlorination of isoquinoline itself. This is typically accomplished using potent chlorinating agents that can substitute the hydrogen atoms at the 1 and 3 positions of the pyridine (B92270) ring within the isoquinoline structure. One established protocol uses phosphorus pentachloride (PCl₅) in a suitable solvent under reflux conditions. For instance, the direct chlorination of isoquinoline with PCl₅ in refluxing chlorobenzene (B131634) has been shown to be an efficient method, achieving high yields. This reaction requires careful management of temperature to prevent over-chlorination or the formation of undesired byproducts.

| Reagent | Solvent | Conditions | Yield | Reference |

| PCl₅ | Chlorobenzene | Reflux | 90% |

Electrophilic aromatic substitution reactions on the isoquinoline nucleus generally occur on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. quimicaorganica.org The positions most susceptible to electrophilic attack are C5 and C8, a preference dictated by the stability of the resulting cationic intermediate (Wheland intermediate). quimicaorganica.org An attack at positions 5 or 8 allows the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, whereas an attack at C6 or C7 results in a less stable intermediate. quimicaorganica.org

This inherent regioselectivity means that direct electrophilic chlorination is not a viable pathway for synthesizing this compound. Instead, electrophilic substitution is more relevant for introducing halogens onto the carbocyclic part of the molecule, as seen in the bromination of isoquinoline, which predominantly yields 5-bromoisoquinoline. quimicaorganica.orgresearchgate.net Therefore, to achieve substitution at the 1 and 3 positions, methods other than direct electrophilic aromatic substitution on the parent isoquinoline are required.

Direct Chlorination Techniques

Modern Synthetic Strategies

Contemporary organic synthesis offers more refined and selective methods for preparing halogenated heterocycles, including transition-metal catalysis and novel cyclization reactions. researchgate.netrsc.org

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve site-selective C-H halogenation, offering an alternative to classical methods that often require harsh conditions. researchgate.netrsc.org While direct, transition-metal-catalyzed C-H chlorination of isoquinoline at the C1 and C3 positions is not a commonly cited high-yield method, the principles are well-established for various N-heterocycles. researchgate.net These reactions often proceed through mechanisms that involve the metal catalyst activating a C-H bond, making it susceptible to attack by a halogen source. rsc.org For example, palladium catalysts have been successfully used for the C-H halogenation of related aza-aromatic compounds. rsc.org The development of these catalytic systems aims to overcome the inherent reactivity patterns of the heterocyclic core, allowing for halogenation at positions that are otherwise difficult to access. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nobelprize.orgnih.govnih.gov In the context of this compound, these methods are exceptionally valuable not for its initial synthesis, but for its subsequent functionalization. Research has shown that the two chlorine atoms on the this compound scaffold exhibit differential reactivity, which can be exploited for selective derivatization. rsc.orgrsc.org

Specifically, in Suzuki-Miyaura coupling reactions, which involve an organoboron compound and a halide catalyzed by a palladium complex, this compound reacts regioselectively. nobelprize.org The chlorine atom at the C1 position is significantly more reactive towards palladium-catalyzed coupling with arylboronic acids than the chlorine at the C3 position. rsc.orgrsc.orgresearchgate.net This allows for the exclusive synthesis of 1-aryl-3-chloroisoquinolines in good yields. rsc.orgrsc.org The remaining chloro group at the C3 position can then be modified through other reactions, such as nickel-catalyzed couplings or direct nucleophilic displacement. rsc.org

| Arylboronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 3-Chloro-1-phenylisoquinoline | 85% | rsc.org |

| 8-Methoxy-1-naphthylboronic acid | Pd(PPh₃)₄ | 3-Chloro-1-(8-methoxy-1-naphthyl)isoquinoline | 80% | rsc.orgrsc.org |

A distinct and effective one-step method for synthesizing the this compound nucleus involves the reaction of an arylacetonitrile with phosgene (B1210022) in the presence of hydrogen chloride. thieme-connect.deacs.org In this process, the nitrogen atom of the starting nitrile becomes the nitrogen of the resulting isoquinoline ring. thieme-connect.de The reaction sequence is believed to proceed through an intermediate formed from the reaction of the nitrile with hydrogen chloride and phosgene. thieme-connect.de This intermediate then undergoes an intramolecular electrophilic cyclization onto the adjacent aromatic ring to form the final dichlorinated isoquinoline product. thieme-connect.de This approach is general for various substituted arylacetonitriles, providing a direct route to the corresponding this compound derivatives. acs.org

| Arylacetonitrile Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetonitrile | Phosgene, Hydrogen Chloride, 95-100°C, 200 hr | This compound | Not specified | acs.org |

| Substituted Arylacetonitriles | Phosgene, Hydrogen Chloride | Substituted 1,3-Dichloroisoquinolines | General method | thieme-connect.deacs.org |

Synthesis of Substituted this compound Analogues

Regioselective Bromination at C-6

Synthesis of Amino-Substituted Derivatives

The synthesis of amino-substituted derivatives from this compound is a process characterized by the differential reactivity of the two chlorine atoms. The chlorine atom at the C1 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C3 position. This reactivity difference allows for a stepwise approach to the synthesis of mono- and di-amino-substituted isoquinolines.

The initial amination preferentially occurs at the C1 position. This can be achieved through a non-catalytic nucleophilic substitution reaction. For instance, reacting this compound with various amines, such as adamantane-containing amines, can yield the corresponding 1-amino-3-chloroisoquinoline derivatives. ua.es These reactions, however, can require harsh conditions and may result in moderate yields. ua.es

The introduction of a second amino group at the C3 position is more challenging due to the deactivating effect of the electron-donating amino group introduced at C1. Consequently, this second substitution typically necessitates the use of palladium catalysis. ua.esresearchgate.net The Buchwald-Hartwig amination is a common method employed for this transformation, utilizing a palladium(0) precatalyst in conjunction with a suitable phosphine (B1218219) ligand. researchgate.netmdpi.com Catalytic systems such as Pd(dba)₂ with ligands like BINAP or DavePhos have been effectively used to facilitate the amination of the C3 position in 1-amino-3-chloroisoquinolines, leading to the formation of 1,3-diaminoisoquinoline (B156205) derivatives. researchgate.netmdpi.comresearchgate.net

The table below summarizes the conditions for the stepwise amination of this compound.

| Step | Starting Material | Reagent | Catalytic System | Product | Reference |

|---|---|---|---|---|---|

| Monoamination (C1) | This compound | Adamantane-containing amine | None (Non-catalytic) | 1-Amino-3-chloroisoquinoline derivative | ua.es |

| Diamination (C3) | 1-Amino-3-chloroisoquinoline | Adamantane-containing amine | Pd(0) / Phosphine Ligand (e.g., BINAP, DavePhos) | 1,3-Diaminoisoquinoline derivative | researchgate.netgrafiati.com |

Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives via 1,3-Dipolar Cycloaddition

A sophisticated approach to constructing chiral tetrahydroisoquinoline frameworks involves the asymmetric [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines. Current time information in Bangalore, IN. Isoquinolinium imides are a prominent class of these 1,3-dipoles and are extensively used in both normal and inverse-electron demand cycloaddition reactions to produce biologically significant pyrazolo[1,5-a]isoquinolines, which are a class of tetrahydroisoquinoline derivatives. ua.esrsc.org

These highly reactive isoquinolinium imides are typically generated in situ from stable isoquinoline precursors. ua.esarabjchem.org While direct synthesis from this compound is not explicitly detailed, it serves as a viable starting material for creating the necessary isoquinoline backbone which can then be converted to the corresponding isoquinolinium salt (e.g., bromide or triflate) required for the generation of the azomethine imine dipole. arabjchem.orgunimi.it The generation of the dipole is often achieved under basic conditions or through catalysis. ua.es

The asymmetric variant of this cycloaddition reaction employs chiral catalysts, which can be either metal-based or organocatalytic, to control the stereochemical outcome. ua.esCurrent time information in Bangalore, IN. The reaction involves the [3+2] cycloaddition of the isoquinolinium imide with a dipolarophile, such as an α,β-unsaturated aldehyde or an allyl alkyl ketone. Current time information in Bangalore, IN. This methodology allows for the construction of complex tetrahydroisoquinoline derivatives with high levels of diastereoselectivity and enantioselectivity (up to >25:1 dr, >95% ee). Current time information in Bangalore, IN. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. Current time information in Bangalore, IN.mdpi.com Chiral primary amine catalysis, for example, has been successfully used to induce high enantioselectivity in the cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. Current time information in Bangalore, IN.

The table below presents representative data for the asymmetric 1,3-dipolar cycloaddition reaction to form tetrahydroisoquinoline derivatives.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Method | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| C,N-Cyclic Azomethine Imine | Allyl Alkyl Ketones | Chiral Primary Amine | Dinitrogen-fused Heterocycle (Tetrahydroisoquinoline core) | up to 96% ee, high dr | Current time information in Bangalore, IN.mdpi.com |

| Isoquinolinium Imide | Enals | Titanium Binolate Complex | Exo-cycloadducts (Pyrazolo[1,5-a]isoquinolines) | High dr and ee | ua.es |

| Isoquinolinium Methylide | Enecarbamates | Chiral N,N′-Dioxide/Ag(I) Complex | Pyrroloisoquinolines | up to 95% ee, >19:1 dr | acs.org |

Reactivity and Chemical Transformations of 1,3 Dichloroisoquinoline

Differential Reactivity of Carbon-Chlorine Bonds

The two carbon-chlorine (C-Cl) bonds in 1,3-dichloroisoquinoline exhibit different levels of reactivity, which can be exploited to achieve regioselective modifications. The chlorine atom at the C-1 position is generally more susceptible to substitution compared to the one at the C-3 position. This differential reactivity is attributed to the electronic properties of the isoquinoline (B145761) ring system, where the C-1 position is more electron-deficient and thus more activated towards certain types of reactions, such as palladium-catalyzed cross-coupling. rsc.orgrsc.orgnih.gov

Theoretical calculations of the C-Cl bond dissociation energies (BDEs) in this compound support this observation. The BDE for the C-Cl bond at the 1-position is calculated to be lower than at the 3-position (93 kcal/mol vs. 95 kcal/mol), indicating that the C1-Cl bond is weaker and therefore more readily cleaved during catalytic cycles. nih.gov This inherent difference allows for sequential and controlled functionalization of the molecule.

Regioselective Coupling Reactions at C-1

The enhanced reactivity of the chlorine atom at the C-1 position enables a variety of regioselective cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds specifically at this site. rsc.orgrsc.org

Palladium-Catalyzed Coupling with Arylboronic Acids (Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds and has been successfully applied to this compound. libretexts.orgsnnu.edu.cn In the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), this compound reacts selectively with arylboronic acids at the C-1 position. rsc.orgrsc.org This reaction proceeds with high regioselectivity, yielding 1-aryl-3-chloroisoquinolines as the exclusive products. rsc.orgrsc.org The C-3 chlorine atom remains intact under these conditions, demonstrating the differential reactivity of the two halogenated positions. rsc.org

The regiochemistry of this transformation has been unequivocally confirmed by X-ray crystallography of the product, 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline. rsc.orgrsc.org This selective functionalization at C-1 is a key step in the synthesis of more complex, substituted isoquinoline derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | 3-Chloro-1-phenylisoquinoline | 87% | nih.gov |

| 8-Methoxy-1-naphthylboronic acid | Pd(PPh₃)₄ | 3-Chloro-1-(8-methoxy-1-naphthyl)isoquinoline | N/A | rsc.orgrsc.org |

Stille Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Stille reaction provides another avenue for the regioselective functionalization of this compound. organic-chemistry.orgwikipedia.org The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org Investigations into the Stille coupling of this compound with organostannanes, such as (1-ethoxyvinyl)tri(n-butyl)stannane, have also been conducted to explore the regioselectivity of the reaction. The greater reactivity of the C-1 position towards palladium-catalyzed cross-coupling reactions suggests that Stille couplings will also preferentially occur at this site. nih.gov

Modification of the C-3 Chloro Group

Following the selective modification of the C-1 position, the remaining chloro group at C-3 can be subsequently functionalized. rsc.orgrsc.org This two-step approach allows for the synthesis of 1,3-disubstituted isoquinolines with different substituents at each position.

Nickel-Catalyzed Reactions with Grignard Reagents

The less reactive C-3 chloro group can be targeted using different catalytic systems. Nickel-catalyzed cross-coupling reactions are effective for this purpose. organic-chemistry.orgnih.govnih.gov Specifically, the 3-chloro group in 1-aryl-3-chloroisoquinolines can be modified by reaction with Grignard reagents in the presence of a nickel catalyst. rsc.orgrsc.org This allows for the introduction of alkyl or aryl groups at the C-3 position, leading to the formation of 1,3-disubstituted isoquinolines. rsc.org

Nucleophilic Displacement with Thiols

The C-3 chloro group can also be displaced through nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as thiols, can replace the chlorine atom at this position. mdpi.com For instance, the treatment of 1-aryl-3-chloroisoquinolines with lithium benzylthiolate (LiSCH₂Ph) results in the direct nucleophilic displacement of the 3-chloro group to furnish the corresponding 3-benzylthio-substituted isoquinoline. rsc.orgrsc.org This method provides a route to introduce sulfur-containing functionalities at the C-3 position.

Table 2: Sequential Functionalization of this compound

| Starting Material | Reagent 1 (C-1 modification) | Intermediate | Reagent 2 (C-3 modification) | Final Product | Reference |

| This compound | Arylboronic acid/Pd catalyst | 1-Aryl-3-chloroisoquinoline | Grignard reagent/Ni catalyst | 1-Aryl-3-alkyl/aryl-isoquinoline | rsc.orgrsc.org |

| This compound | Arylboronic acid/Pd catalyst | 1-Aryl-3-chloroisoquinoline | LiSCH₂Ph | 1-Aryl-3-(benzylthio)isoquinoline | rsc.orgrsc.org |

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, with the two chlorine atoms exhibiting different reactivity. The chlorine atom at the C1 position is generally more susceptible to nucleophilic attack than the chlorine at the C3 position. This differential reactivity allows for selective, stepwise functionalization of the isoquinoline ring system.

Amination of this compound demonstrates the preferential substitution at the C1 position. In reactions with various adamantane-containing amines, the chlorine atom at position 1 is selectively replaced, affording 1-amino-3-chloroisoquinoline derivatives in yields of up to 90%. bakhtiniada.ruresearchgate.net This selective monoamination occurs under catalyst-free conditions. researchgate.net The introduction of a second amino group at the C3 position to form 1,3-diaminoisoquinolines is more challenging due to the deactivating effect of the first amino group and requires palladium catalysis. mdpi.comnih.gov

A study on the mono- and diamination of this compound with adamantane-containing amines highlighted these findings. mdpi.comnih.gov While catalyst-free monoamination at C1 proceeds efficiently, the subsequent Pd-catalyzed amination at C3 is often complicated by the formation of oligomeric byproducts. mdpi.com

Table 1: Amination of this compound

| Reaction Type | Position of Substitution | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Monoamination with Adamantane-containing Amines | C1 | None | 1-Amino-3-chloroisoquinoline derivatives | Up to 90% | bakhtiniada.ruresearchgate.net |

The reaction of this compound with a malonate anion serves as another example of a nucleophilic substitution. thieme-connect.de This reaction, involving a carbon nucleophile, results in the displacement of a chlorine atom to form a new carbon-carbon bond, leading to the synthesis of functionalized isoquinoline derivatives. thieme-connect.de

Amination Reactions

Oxidation and Reduction Reactions

The isoquinoline core of this compound and its derivatives can undergo both oxidation and reduction reactions, modifying the oxidation state of the molecule and leading to different classes of compounds.

While direct reduction of this compound is not prominently detailed, the reduction of its derivatives leads to important dimeric structures. Specifically, 1-aryl-3-chloroisoquinolines, which are synthesized from this compound via Suzuki coupling, undergo reductive coupling when treated with zinc dust. rsc.orgrsc.org In the presence of a nickel catalyst system, such as NiCl₂–PPh₃ and sodium iodide (NaI), this reaction furnishes 3,3′-biisoquinolines in good yields. rsc.orgrsc.org This transformation provides a route to symmetrical biisoquinoline systems.

Table 2: Zinc Reduction of 1-Aryl-3-chloroisoquinolines

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Cross-Electrophile Arylation

Cross-electrophile arylation reactions are a powerful tool for the functionalization of this compound. Palladium-catalyzed Suzuki-Miyaura coupling reactions are particularly effective and regioselective. When this compound is reacted with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄, coupling occurs exclusively at the C1 position. rsc.orgrsc.org This leads to the formation of 1-aryl-3-chloroisoquinolines, demonstrating the higher reactivity of the C1-Cl bond under these conditions. rsc.orgrsc.org This selective arylation is a key step in the synthesis of various complex isoquinoline derivatives, including axially chiral ligands. researchgate.netmdpi.com

In addition to palladium catalysis, chromium-catalyzed cross-coupling has also been investigated. The reaction of this compound with organomanganese reagents in the presence of CrCl₂ also shows reactivity at the C1 position, although achieving complete conversion can be challenging depending on the solvent used. uni-muenchen.de Furthermore, nickel-catalyzed conditions have been developed for the cross-coupling of this compound with alkyl pinacol (B44631) boronic esters, again showing selectivity for the C1 position. acs.org

Table 3: Cross-Electrophile Arylation of this compound

| Reaction Type | Catalyst System | Electrophile | Position of Arylation | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acids | C1 | 1-Aryl-3-chloroisoquinolines | rsc.orgrsc.org |

| Chromium-catalyzed Coupling | CrCl₂ | Organomanganese reagents | C1 | 1-Aryl-3-chloroisoquinolines | uni-muenchen.de |

Advanced Spectroscopic Characterization and Computational Studies of 1,3 Dichloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Prototropic Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. weebly.comnih.govresearchgate.net In the context of 1,3-Dichloroisoquinoline, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure. The chemical shifts observed in the ¹H NMR spectrum are indicative of the electronic environment of the protons on the isoquinoline (B145761) core. uncw.edu For instance, a ¹H NMR spectrum of this compound is available, which can be used for structural verification. nih.gov The chemical shifts of common impurities are also well-documented and can aid in the analysis of NMR spectra. sigmaaldrich.comcarlroth.com

A significant aspect that can be investigated using NMR is prototropic equilibrium, a form of tautomerism involving the migration of a proton. nih.gov In derivatives of this compound, such as its aminated forms, NMR spectroscopy has been employed to study these equilibria. mdpi.comresearchgate.netnih.gov For example, in the study of mono- and diamination products of this compound with adamantane-containing amines, NMR spectroscopy was crucial in analyzing the prototropic equilibrium in the resulting compounds. mdpi.comresearchgate.netnih.gov This phenomenon is particularly important in N-heterocycles as it can influence their ability to form hydrogen bonds and participate in redox processes. mdpi.com

| Technique | Application for this compound | Key Findings/Insights | References |

| ¹H NMR Spectroscopy | Structural confirmation and analysis of proton environments. | Provides data on the chemical shifts of aromatic protons, confirming the isoquinoline backbone. | nih.govbham.ac.uk |

| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton. | Confirms the number and types of carbon atoms in the molecule. | nih.gov |

| 2D NMR (e.g., HMQC) | Detailed structural analysis and assignment of signals. | Can be used to correlate proton and carbon signals, aiding in unambiguous assignments, especially in substituted derivatives. | nih.gov |

| NMR Titration | Study of prototropic equilibria in derivatives. | Allows for the determination of equilibrium constants (pKa, ΔKNHO) in aminated derivatives. | nih.gov |

Mass Spectrometry for Identification of Halogenated Compounds

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, mass spectrometry is particularly useful due to the characteristic isotopic patterns of chlorine. chemguide.co.uk

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum of a monochlorinated compound, with an intensity ratio of roughly 3:1 for the M+ to M+2 peaks. chemguide.co.uk For a molecule containing two chlorine atoms, such as this compound, the mass spectrum will exhibit M+, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1. chemguide.co.uk This isotopic signature is a definitive indicator of the presence of two chlorine atoms in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. mdpi.com For example, the calculated exact mass of this compound (C₉H₅Cl₂N) is 196.9799 Da. nih.gov Techniques like MALDI-TOF have been used to identify derivatives of this compound. mdpi.com

| Ion | m/z (relative) | Expected Intensity Ratio | Significance for this compound |

| [M]⁺ | M | 9 | Contains two ³⁵Cl atoms. |

| [M+2]⁺ | M+2 | 6 | Contains one ³⁵Cl and one ³⁷Cl atom. |

| [M+4]⁺ | M+4 | 1 | Contains two ³⁷Cl atoms. |

X-ray Crystallography for Regiochemical Confirmation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. wikipedia.org

In the study of substituted isoquinolines, X-ray crystallography plays a crucial role in confirming the regiochemistry of reactions. For instance, in the Suzuki coupling of arylboronic acids with 1,3-dicholoro-isoquinoline, X-ray crystallography was used to definitively prove that the coupling occurs at the 1-position, leading to 1-aryl-3-chloroisoquinolines. The crystal structure of 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline provided this unequivocal confirmation. researchgate.net Similarly, crystallographic data for a derivative of this compound, compound 3ak, has been deposited with the Cambridge Crystallographic Data Centre (CCDC 2249565). rsc.org This technique is particularly valuable when other spectroscopic methods cannot definitively distinguish between possible isomers.

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating molecular properties, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govmdpi.com DFT calculations can be employed to optimize the geometry of this compound and its derivatives, providing insights into their three-dimensional structures. For instance, DFT calculations at the B3LYP/6-31G* level can be used to model the molecule's properties. These calculations are often performed on a single molecule in the gas phase, and the results can be compared with experimental data from X-ray crystallography to assess the effects of crystal packing. nih.gov

Prediction of Stability and Reaction Pathways

Computational methods, particularly DFT, are valuable for predicting the stability and reaction pathways of chemical compounds. beilstein-journals.orgrsc.org For halogenated isoquinolines, DFT calculations can be used to determine bond dissociation energies (BDEs) for the carbon-halogen bonds, which helps in predicting thermal stability. For this compound, the lability of the carbon-halogen bond at the 1-position has been noted, and computational studies can help to quantify this. Furthermore, reaction coordinates can be simulated to identify transition states and predict the most likely pathways for reactions such as nucleophilic substitution or hydrolysis.

Quantum Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. ustc.edu.cnencyclopedia.pub It is a powerful tool for determining the absolute configuration of chiral compounds. icm.edu.plfaccts.de While this compound itself is not chiral, its derivatives can be. In such cases, quantum mechanical calculations of ECD spectra can be used to assign the absolute configuration of the chiral centers. researchgate.net

The process typically involves calculating the ECD spectra for different possible stereoisomers using methods like Time-Dependent Density Functional Theory (TD-DFT). faccts.decnr.it The calculated spectra are then compared with the experimental ECD spectrum to determine the correct absolute configuration. This approach has been successfully used to assign the absolute stereochemistry of chiral biaryl compounds, which was then confirmed by X-ray analysis. researchgate.net

Applications of 1,3 Dichloroisoquinoline in Medicinal Chemistry and Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of two chlorine atoms on the isoquinoline (B145761) core of 1,3-dichloroisoquinoline provides a platform for constructing complex molecular frameworks. sigmaaldrich.comchemshuttle.com The differential reactivity of these chlorine atoms allows for stepwise and regioselective reactions, enabling the synthesis of diverse and highly functionalized molecules.

Synthesis of 1,3,4-Trisubstituted Isoquinoline Derivatives

A significant application of this compound is in the synthesis of 1,3,4-trisubstituted isoquinoline derivatives. researchgate.netsigmaaldrich.com A common synthetic strategy involves the initial functionalization at the C-4 position. This is often achieved through direct lithiation of this compound at this position, followed by trapping the resulting lithium species with various electrophiles to yield a 4-substituted-1,3-dichloroisoquinoline. researchgate.net

Subsequent reactions can then be directed to the C-1 and C-3 positions, taking advantage of the different reactivities of the two chlorine atoms. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, can be selectively performed at the C-1 position to introduce an aryl group, leaving the C-3 chlorine intact. sigmaaldrich.comresearchgate.net The remaining chlorine at the C-3 position can then be subjected to further transformations, including nickel-catalyzed reactions with Grignard reagents or nucleophilic substitution with other reagents. researchgate.net This stepwise approach provides a high degree of control over the final structure, allowing for the creation of a diverse library of 1,3,4-trisubstituted isoquinolines. researchgate.net

| Reaction Step | Reagents/Conditions | Position Functionalized | Resulting Intermediate/Product |

| Lithiation & Electrophilic Trap | LDA, then Electrophile (e.g., I₂) | C-4 | 4-substituted-1,3-dichloroisoquinoline |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | C-1 | 1-Aryl-3-chloro-4-substituted-isoquinoline |

| Nucleophilic Substitution | Grignard reagent, Ni catalyst | C-3 | 1,3,4-Trisubstituted Isoquinoline |

This table provides a generalized overview of a synthetic route to 1,3,4-trisubstituted isoquinolines starting from this compound.

Precursor for N,N-Chelate Ligands

This compound also serves as a precursor for the synthesis of N,N-chelate ligands. These ligands are important in coordination chemistry and catalysis. The synthesis can involve the selective cross-coupling of this compound with appropriately substituted boronic acids or esters. researchgate.net For example, a Suzuki cross-coupling reaction can be used to introduce a substituent at the 1-position, which can then be further elaborated to create a chelating arm. Subsequent reactions can modify the C-3 position to complete the ligand structure. The resulting N,N-chelate ligands can then be used to form complexes with various transition metals. researchgate.net

Development of Biologically Active Compounds

The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic drugs. The versatility of this compound as a starting material has been leveraged to create novel compounds with potential therapeutic applications.

Antiviral Agents, including HIV-1 Integrase Inhibitors

Derivatives of this compound have shown promise as antiviral agents, particularly as inhibitors of the HIV-1 integrase enzyme. nih.gov HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiretroviral therapy. nih.govnih.gov

Researchers have designed and synthesized a series of isoquinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) starting from this compound. nih.govresearchgate.net The synthesis often begins with the halogenation of the C-4 position of this compound, followed by the introduction of various substituents at the C-1 and C-3 positions through coupling reactions. nih.govmdpi.com These modifications are guided by structure-activity relationship (SAR) studies to optimize the inhibitory activity of the compounds. nih.gov

One notable lead compound, designated 6l in a particular study, was synthesized from this compound and demonstrated potent inhibition of HIV-1 replication. nih.govresearchgate.net This compound was found to be effective against a strain of HIV-1 that is resistant to other classes of integrase inhibitors. nih.govresearchgate.net

| Compound | Target | Mechanism of Action |

| Isoquinoline-based ALLINIs | HIV-1 Integrase | Allosteric Inhibition, Promotion of aberrant integrase multimerization |

This table summarizes the target and mechanism of action for antiviral compounds derived from this compound.

Antimicrobial Properties

Halogenated isoquinolines, including derivatives of this compound, have been investigated for their antimicrobial properties. While specific studies focusing solely on the antimicrobial activity of this compound are limited in the provided context, the broader class of halogenated isoquinolines has shown potential in inhibiting the growth of various microbial strains. The presence of halogen atoms can significantly influence the biological activity of these compounds.

Anticancer Potential

The anticancer potential of isoquinoline derivatives has been an active area of research. cymitquimica.commdpi.com Compounds derived from this compound have been investigated for their cytotoxic effects against various cancer cell lines. For example, 1,3-dichloro-4-iodoisoquinoline, a derivative of this compound, has demonstrated antiproliferative effects against non-small cell lung cancer and neuroendocrine prostate cancer cell lines. The introduction of different substituents onto the this compound scaffold allows for the exploration of structure-activity relationships to identify compounds with enhanced and selective anticancer activity. mdpi.comnih.gov

Antiprotozoal Activities

This compound serves as a valuable scaffold for the development of novel antiprotozoal agents. Researchers have synthesized various derivatives from this starting material and evaluated their efficacy against a range of protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.

A notable study involved the synthesis of a series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives. nih.gov This was achieved through a double Suzuki-Miyaura cross-coupling reaction between this compound and formylphenylboronic acids, followed by condensation with primary amines. nih.gov The resulting compounds were tested for their in vitro activity against Plasmodium falciparum (the parasite causing malaria), Leishmania donovani (causing leishmaniasis), and Trypanosoma brucei brucei (causing African trypanosomiasis). nih.gov The biological evaluations revealed that these derivatives possess antiprotozoal activity, with IC₅₀ values in the micromolar range. nih.gov The cytotoxicity of these compounds was also assessed using human HepG2 cells to determine their selectivity. nih.gov

Another line of research has focused on the conversion of this compound into diaminoisoquinolines to explore their anti-plasmodium potential. rsc.org The synthesis of these compounds often involves a stepwise substitution reaction where the more reactive chlorine atom at position 1 is substituted first, followed by a second substitution at position 3 under more stringent thermal conditions. rsc.org These studies underscore the importance of the isoquinoline core, derived from this compound, in targeting parasites. nih.govrsc.org The telomeres of parasites like P. falciparum and Trypanosoma are considered potential targets for such nitrogen heterocyclic compounds. nih.gov

| Compound Class | Parasite | Activity Range | Reference |

|---|---|---|---|

| 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines | Plasmodium falciparum (CQ-sensitive & CQ-resistant strains) | IC₅₀ values in the µM range. | nih.gov |

| 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines | Leishmania donovani | IC₅₀ values in the µM range. | nih.gov |

| 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines | Trypanosoma brucei brucei | IC₅₀ values from 0.27 to 2.39 µM. | nih.gov |

5-HT₃ Receptor Ligands

The 5-hydroxytryptamine type 3 (5-HT₃) receptor, a ligand-gated ion channel, is a significant therapeutic target, and this compound is a key starting material for synthesizing potent 5-HT₃ receptor ligands. nih.govacs.org A common synthetic strategy involves a two-step amination of this compound. nih.govmdpi.com

In one approach, commercially available this compound was first reacted with either ammonium (B1175870) hydroxide (B78521) or methylamine. nih.govacs.org This reaction selectively yields a 1-substituted regioisomer, such as 1-amino-3-chloroisoquinoline or 1-(methylamino)-3-chloroisoquinoline. nih.govacs.org These intermediates were then reacted with N-methylpiperazine to produce the final 1,3-disubstituted isoquinoline derivatives as single regioisomers. nih.govacs.org

The synthesized compounds were screened for their affinity to the 5-HT₃A receptor using a [³H]granisetron displacement assay. nih.govacs.org The results showed that several of the synthesized isoquinoline derivatives displayed high affinity for the receptor. nih.govacs.org Structure-activity relationship (SAR) studies confirmed that these ligands align with established pharmacophore models for 5-HT₃ antagonists, which typically feature an aromatic part, a basic moiety, and a hydrogen bond acceptor. nih.govacs.org The N-methylpiperazine group was found to be a favorable basic moiety for high-affinity binding. nih.govacs.org

| Compound Name | Starting Material | Receptor Affinity (pKᵢ) | Reference |

|---|---|---|---|

| 3-(4-Methylpiperazin-1-yl)isoquinolin-1-amine (39) | This compound | 8.48 | nih.govacs.org |

| N-Methyl-3-(4-methylpiperazin-1-yl)isoquinolin-1-amine (40) | This compound | 8.92 | nih.govacs.org |

Enzyme Modulators

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, highlighting their potential in therapeutic development. Halogenated isoquinolines, in general, are known to interact with and potentially inhibit enzyme functions.

Studies have shown that isoquinoline derivatives can act as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial in drug metabolism. Furthermore, the isoquinoline scaffold is present in molecules designed as inhibitors for other critical enzymes. For example, isoquinoline-1,3-dione derivatives have been identified as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme that is a target in cancer therapy. nih.gov Although these specific dione (B5365651) derivatives were not directly synthesized from this compound in the cited study, it demonstrates the utility of the core isoquinoline structure in designing enzyme inhibitors. nih.gov

Additionally, research into synthetic isoquinoline derivatives has revealed their capacity to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism and a target for treating depression. researchgate.net For instance, berberine, a natural isoquinoline alkaloid, exhibits antidepressant effects linked to MAO inhibition. researchgate.net Synthetic isoquinolines have also been developed as selective inhibitors for both MAO-A and MAO-B isoforms. researchgate.net The versatility of the this compound starting material allows for the creation of diverse structures that can be screened for specific enzyme modulation activities. sigmaaldrich.comsigmaaldrich.com

Psychotherapeutic Agents

The chemical framework provided by this compound is a foundation for synthesizing compounds with potential psychotherapeutic applications. mdpi.comresearchgate.net A significant area of this research involves the creation of N-heteroaryl substituted adamantane-containing amines, which are noted for their prospective antiviral and psychotherapeutic activities. mdpi.comresearchgate.netgrafiati.com

The synthesis of these molecules can be achieved by reacting this compound with various adamantane-containing amines. mdpi.com The adamantane (B196018) group is known to increase the lipophilicity of molecules, which can enhance their ability to penetrate biological membranes, including the blood-brain barrier. mdpi.com This property is highly desirable for agents targeting the central nervous system. mdpi.com Derivatives of adamantane are already known for their use in treating conditions like Parkinson's disease, and incorporating this moiety onto a heterocyclic scaffold like isoquinoline opens new avenues for developing psychotropic agents. researchgate.net

The reaction of this compound with adamantylalkylamines under specific conditions leads to the selective substitution of the chlorine atom at the alpha-position (C1) to form 1-amino-3-chloroisoquinoline derivatives bearing an adamantane group. mdpi.comresearchgate.net Further modification, such as a second amination at the C3 position, can be achieved using palladium catalysis to create 1,3-diaminoisoquinolines. mdpi.com These synthetic pathways provide access to a wide range of molecules that can be evaluated for various biological activities, including as potential psychotherapeutic drugs. mdpi.comresearchgate.net

Applications in Agrochemical Industry

This compound and its derivatives are utilized as important intermediates and precursors in the agrochemical sector. lookchem.comcymitquimica.com The reactivity of the chlorine atoms on the isoquinoline ring allows for the synthesis of a variety of compounds with potential applications in crop protection and pest control. lookchem.com

The compound serves as a versatile building block for creating more complex molecules intended for agricultural use. lookchem.com For instance, 1,3-dichloro-5-isoquinolinesulfonyl chloride, a derivative, is used as a reagent in the synthesis of agrochemicals. cymitquimica.com The presence of the reactive sulfonyl chloride group and the dichloro-substituted isoquinoline ring makes it a useful intermediate for producing new active ingredients. cymitquimica.com

Patents have been filed for compounds derived from chloro-isoquinolines for use as herbicides. google.com For example, 4-(3-chloro-1-isoquinolyloxy)phenoxyacetic acid derivatives have been cited for their herbicidal properties, demonstrating a direct application of a structure derivable from this compound in agriculture. google.com The ability to functionalize the 1 and 3 positions of the isoquinoline core allows for the fine-tuning of chemical properties to develop effective and selective agrochemicals. lookchem.com

Structure Activity Relationship Sar Studies of 1,3 Dichloroisoquinoline Derivatives

Impact of Halogenation Patterns on Biological Activity

The type, number, and position of halogen atoms on the isoquinoline (B145761) core significantly modulate the biological activity of the resulting compounds. numberanalytics.commdpi.com Halogenation can alter a molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. numberanalytics.commdpi.com

Research into halogenated isoquinolines has shown that specific patterns can enhance antiviral and anticancer activities. For instance, the introduction of a halogen can improve metabolic stability or increase binding affinity to a target protein. numberanalytics.comdiva-portal.org Studies on isoquinoline derivatives have demonstrated that the strategic placement of halogens can dramatically influence selectivity patterns in biological systems. For example, the introduction of a fluorine atom has been observed to completely switch selectivity between different enzyme targets.

Comparing different halogenation patterns on the isoquinoline skeleton reveals significant differences in reactivity and biological potential. The electron-withdrawing nature of chlorine substituents at positions 1 and 3 creates an electron-deficient pyridine (B92270) ring, influencing the molecule's reactivity. The addition of other halogens, such as iodine, introduces further electronic and steric effects that can be exploited for synthetic diversification and modulation of activity. For example, the presence of an iodine atom, with its greater leaving group ability compared to chlorine, can enhance reactivity in cross-coupling reactions.

| Compound | Molecular Formula | Halogen Positions | Key Structural Differences & Impact |

| 1,3-Dichloroisoquinoline | C₉H₅Cl₂N | 1-Cl, 3-Cl | Base scaffold with two chlorine atoms; C1 position is more reactive to nucleophilic substitution than C3. mdpi.com |

| 1,4-Dichloroisoquinoline | C₉H₅Cl₂N | 1-Cl, 4-Cl | Positional isomer of 1,3-DCI; exhibits a different reactivity profile where the C1-chloro group can be selectively hydrolyzed. |

| 5-Bromo-1,3-dichloroisoquinoline | C₉H₄BrCl₂N | 1-Cl, 3-Cl, 5-Br | Addition of a bromine atom on the benzene (B151609) ring; specific halogenation patterns have been found to enhance antiviral efficacy against HIV. |

| 1,3-Dichloro-4-iodoisoquinoline | C₉H₄Cl₂IN | 1-Cl, 3-Cl, 4-I | Contains an additional bulky iodine atom at C4, which introduces significant steric hindrance and enhanced reactivity for Suzuki couplings. |

Influence of Substituent Positions on Pharmacological Profiles

The pharmacological profile of this compound derivatives is highly dependent on the position of various substituents. The differential reactivity of the chlorine atoms at the C1 and C3 positions is a key factor that medicinal chemists leverage to create diverse molecular libraries. mdpi.com The C1 position is generally more susceptible to nucleophilic substitution than the C3 position. mdpi.com

This regioselectivity allows for the sequential introduction of different functional groups. For example, this compound can be reacted with amines like ammonia (B1221849) or methylamine, which selectively substitute the chlorine at the 1-position to yield 1-amino-3-chloroisoquinoline derivatives. nih.govacs.org The remaining chlorine at the C3 position can then be replaced in a subsequent reaction, such as a palladium-catalyzed amination, to introduce a second, different amino group. mdpi.com

In the development of ligands for the 5-HT₃ receptor, SAR studies revealed the critical role of substituent placement. Starting from the this compound core, derivatives were synthesized and tested for their binding affinity. nih.govacs.org It was found that introducing an N-methylpiperazine group at the C1 position and an amino or methylamino group at the C3 position resulted in compounds with varying affinities for the 5-HT₃ receptor. nih.govacs.org

| Base Scaffold | Position of Substitution | Substituent | Resulting Compound | Pharmacological Profile (5-HT₃ Receptor Affinity) |

| This compound | C1 | N-Methylpiperazine | 1-(4-Methylpiperazin-1-yl)-3-chloroisoquinoline | Intermediate step in synthesis. |

| This compound | C1 & C3 | C1: N-Methylpiperazine, C3: Amino (-NH₂) | 3-(4-Methylpiperazin-1-yl)isoquinolin-1-amine (39) | High affinity. nih.govacs.org |

| This compound | C1 & C3 | C1: N-Methylpiperazine, C3: Methylamino (-NHMe) | N-Methyl-3-(4-methylpiperazin-1-yl)isoquinolin-1-amine (40) | Showed a ~5-fold lower affinity compared to the C3-amino derivative (39). nih.govacs.org |

These findings underscore that even minor modifications, such as the addition of a methyl group on the C3-aniline nitrogen, can significantly alter the pharmacological profile. nih.govacs.org Similarly, studies on isoquinoline-based HIV-1 integrase inhibitors have noted the distinct effects of functionalization at the C1, C3, and C7 positions on the compound's inhibitory activity. mdpi.com

Correlation of Molecular Structure with Target Interaction and Therapeutic Effects

The therapeutic effect of a drug molecule is intrinsically linked to its ability to interact with a specific biological target. For this compound derivatives, SAR studies help elucidate the molecular features necessary for potent and selective binding to targets such as G-protein coupled receptors, kinases, and viral enzymes. nih.govnih.govgoogle.com

In the context of 5-HT₃ receptor antagonists, homology modeling and docking studies have provided insights into the binding modes of isoquinoline derivatives. nih.gov The basic amine moiety, often a piperazine (B1678402) or similar cyclic amine introduced at the C1 or C3 position, is a key feature in the 5-HT₃ pharmacophore. nih.govacs.org This basic group is thought to interact with key residues in the receptor's binding pocket, such as the carbonyl backbone of W183 and an aromatic cavity formed by W183, Y234, and W90. nih.gov The isoquinoline core itself fits into the binding site, and its substituents can form additional interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov

For allosteric HIV-1 integrase inhibitors (ALLINIs), an isoquinoline scaffold has been identified as a novel class of compounds. nih.gov X-ray crystallography and structural analysis of these inhibitors in complex with the HIV-1 integrase enzyme reveal critical interactions. A key feature for these inhibitors is an ether-containing acetic acid side chain, which forms bidentate hydrogen bonds with the backbone amides of residues E170 and H171 of the enzyme. nih.gov The isoquinoline core and its substituents at the C1 and C3 positions project into specific pockets of the dimer interface. For example, an aromatic ring substituent at C3 projects into a narrow channel capped by residue W132. nih.gov

| Derivative Class | Therapeutic Target | Key Structural Features | Critical Molecular Interactions |

| Aminoisoquinolines | 5-HT₃ Receptor | Basic N-methylpiperazine moiety. nih.govacs.org | The basic nitrogen atom interacts with key residues (e.g., W183, E129) in an aromatic cavity of the receptor. nih.gov |

| Isoquinoline ALLINIs | HIV-1 Integrase (Allosteric Site) | Ether-containing acetic acid side chain; Aromatic substituents at C1 and C3. nih.gov | Carboxylic acid forms bidentate hydrogen bonds with E170 and H171; C3 substituent interacts with a channel capped by W132. nih.gov |

| Pyridinylisoquinolines | Syk- and JAK-Kinases | Boronic acid derivatives for coupling reactions. google.com | Inhibition of kinase activity, suggesting interaction within the ATP-binding site or an allosteric site. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dichloroisoquinoline, and how can reaction conditions influence product purity?

- Methodological Answer : The synthesis of this compound typically involves chlorination of isoquinoline precursors. For example, nitration of this compound using concentrated HNO₃ in H₂SO₄ at 0–5°C yields nitro derivatives, with recrystallization (EtOAc/petroleum ether) achieving >90% purity . Reaction temperature control is critical: lower temperatures minimize poly-chlorination, while higher temperatures risk degradation. Purification via chromatography or recrystallization is essential to isolate the desired regioisomer .

Q. How can researchers ensure regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The 1-position of this compound exhibits higher reactivity in cross-coupling reactions due to lower C-Cl bond dissociation energy (BDE: ~93 kcal/mol at the 1-position vs. ~95 kcal/mol at the 3-position). Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with aryl boronic acids selectively substitutes the 1-Cl group, leaving the 3-Cl intact for subsequent modifications (e.g., Ni-catalyzed Grignard reactions or nucleophilic displacement with LiSCH₂Ph) . Solvent choice (e.g., polar aprotic solvents like DMSO) and catalyst selection further enhance selectivity.

Q. What purification techniques are recommended for isolating this compound derivatives, and how do they impact yield?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is effective for separating regioisomers. Recrystallization using EtOAc/petroleum ether improves purity (>98% by GC) but may reduce yields due to solubility limitations. For halogenated intermediates, preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves structurally similar compounds .

Advanced Research Questions

Q. How do bond dissociation energies (BDEs) of C-Cl bonds in this compound guide chemoselective transformations?

- Methodological Answer : DFT calculations (B3LYP functional) reveal that the 1-Cl bond has a lower BDE (~93 kcal/mol) compared to the 3-Cl bond (~95 kcal/mol), explaining preferential reactivity at the 1-position. This difference enables sequential functionalization: Pd-catalyzed coupling at C1 followed by Ni-mediated substitution at C3. Kinetic studies using in situ IR or LC-MS can monitor reaction progress and validate selectivity trends .

Q. What strategies enable the synthesis of 3,3′-biisoquinolines from this compound, and what mechanistic insights support these pathways?

- Methodological Answer : Zinc reduction of 1-aryl-3-chloroisoquinolines in the presence of NiCl₂–PPh₃ and NaI promotes dimerization to 3,3′-biisoquinolines via radical intermediates. Mechanistic studies (EPR spectroscopy) suggest single-electron transfer from Zn to Ni, generating aryl radicals that couple regioselectively at the 3-position. Yields exceeding 70% are achievable under inert atmospheres (N₂/Ar) .

Q. How can computational tools predict feasible synthetic routes for this compound derivatives?

- Methodological Answer : Retrosynthesis algorithms (e.g., AI-driven platforms using Reaxys or Pistachio databases) analyze reaction databases to prioritize pathways with high atom economy. For example, coupling this compound with indoles via Pd-catalyzed C-H activation is predicted to favor C1 functionalization. Validation via DFT (transition state modeling) confirms steric and electronic feasibility .

Q. What experimental evidence exists for the biological activity of this compound derivatives, and how are these assays designed?

- Methodological Answer : Derivatives like 1,3-dichloro-5-nitroisoquinoline (IC₅₀ < 1 µM against tankyrases) are synthesized and tested via enzyme inhibition assays (e.g., fluorescence polarization). Cell-based viability assays (MTT) using cancer lines (e.g., HCT-116) assess antiproliferative effects. Structure-activity relationship (SAR) studies correlate chloro-substitution patterns with potency .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in this compound reactions, and how can these discrepancies be resolved?

- Methodological Answer : Contradictions arise from variations in catalyst loading (e.g., Pd vs. Ni), solvent polarity, or substrate electronic effects. For instance, Sonogashira coupling under Cu-free conditions may favor C3 substitution. Systematic screening (DoE approaches) identifies optimal parameters. Cross-validation using X-ray crystallography (e.g., 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline structure) confirms regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。